2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one is a heterocyclic compound that belongs to the class of furocoumarins These compounds are known for their diverse biological activities and are often found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions and readily available starting materials suggests that it can be synthesized efficiently on a larger scale. The advantages of this approach include atom economy and easy work-up procedures, which can avoid chromatographic purification .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the furocoumarin core, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new heterocyclic compounds.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one involves its interaction with molecular targets and pathways. As a photosensitizer, it absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly useful in photodynamic therapy for treating skin conditions .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound shares a similar furocoumarin core but has additional methyl and acetic acid groups.
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Although structurally different, this compound also contains a methoxyphenyl group and exhibits significant biological activity.
Uniqueness
2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one is unique due to its specific furo[2,3-h]chromen-4-one core and methoxyphenyl group, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
70894-15-4 |
---|---|
Molecular Formula |
C18H12O4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)furo[2,3-h]chromen-4-one |
InChI |
InChI=1S/C18H12O4/c1-20-12-4-2-11(3-5-12)17-10-15(19)13-6-7-16-14(8-9-21-16)18(13)22-17/h2-10H,1H3 |
InChI Key |
TVQDAUGFXODUEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)OC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.